molecular formula C16H16O4 B6434633 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 15485-71-9

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B6434633
CAS No.: 15485-71-9
M. Wt: 272.29 g/mol
InChI Key: RXIHXOYDUDWXJR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two aromatic rings, one of which is substituted with hydroxyl and methyl groups, while the other is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxy-6-methylbenzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.

    Materials Science: It is explored for its use in the synthesis of polymers and advanced materials.

    Biological Studies: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate signaling pathways and exert its effects through antioxidant and anti-inflammatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the methyl group on the aromatic ring.

    1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone: Lacks the methoxy group on the aromatic ring.

Uniqueness

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility in various chemical reactions and research applications.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-7-12(17)9-15(19)16(10)14(18)8-11-3-5-13(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIHXOYDUDWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CC=C(C=C2)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186289
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-71-9
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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